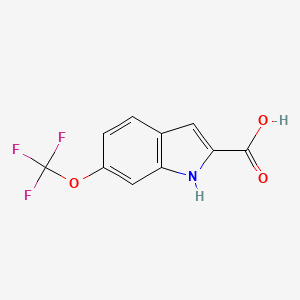6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
CAS No.: 923259-70-5
Cat. No.: VC3809887
Molecular Formula: C10H6F3NO3
Molecular Weight: 245.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 923259-70-5 |
|---|---|
| Molecular Formula | C10H6F3NO3 |
| Molecular Weight | 245.15 g/mol |
| IUPAC Name | 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) |
| Standard InChI Key | FOJBKFGWDZMUCC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O |
Introduction
6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a fluorinated indole derivative with a carboxylic acid group at the 2-position and a trifluoromethoxy substituent at the 6-position. This compound has garnered attention in medicinal chemistry for its structural features and biological potential, particularly as a scaffold for antiviral drug development .
Table 1: Key chemical characteristics
| Property | Value |
|---|---|
| CAS Registry Number | 923259-70-5 |
| Molecular Formula | C₁₀H₆F₃NO₃ |
| Molar Mass | 245.15 g/mol |
| SMILES | OC(=O)C1=CC2=CC=C(OC(F)(F)F)C=C2N1 |
| InChIKey | FOJBKFGWDZMUCC-UHFFFAOYSA-N |
| Storage Conditions | 2–8°C |
The trifluoromethoxy group enhances metabolic stability and membrane permeability, while the indole core enables π-π stacking interactions with biological targets .
Synthesis and Characterization
The compound is typically synthesized through:
-
Friedel-Crafts acylation to introduce the carboxylic acid group
-
Electrophilic substitution for trifluoromethoxy installation
-
Protection/deprotection strategies to control regioselectivity
Key intermediates include methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate (CAS 1154319-87-5), which undergoes saponification to yield the target compound .
Pharmacological Applications
HIV-1 Integrase Inhibition
Derivatives of this compound demonstrate potent anti-HIV activity:
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 17a | 3.11 | HIV-1 integrase |
| Parent | 12.4 | Strand transfer |
Mechanistic studies reveal:
-
Chelation of Mg²⁺ ions in the integrase active site
-
π-π stacking with viral DNA (dC20) through the indole core
-
Enhanced binding affinity from C6 trifluoromethoxy substitution .
Structural and Computational Analysis
Table 2: Predicted collision cross-sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 246.03726 | 150.6 |
| [M+Na]⁺ | 268.01920 | 158.8 |
| [M-H]⁻ | 244.02270 | 145.4 |
Molecular docking simulations show favorable binding to integrase (PDB: 1QS4) with ΔG = -9.2 kcal/mol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume